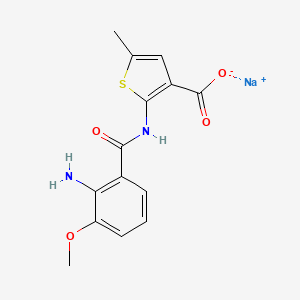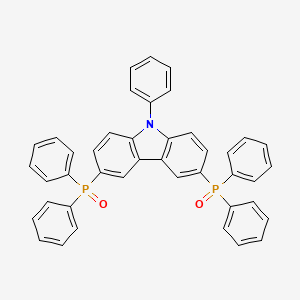
(2S,6S)-4-Benzyl-6-methylmorpholine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-4-Benzyl-6-methylmorpholine-2-carboxylic acid is a chiral morpholine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both benzyl and methyl groups on the morpholine ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-4-Benzyl-6-methylmorpholine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methyl glyoxylate.
Formation of the Morpholine Ring: The key step involves the cyclization of the intermediate compounds to form the morpholine ring. This can be achieved through a nucleophilic substitution reaction.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2S,6S) enantiomer. This can be done using chiral chromatography or crystallization methods.
Industrial Production Methods
In an industrial setting, the production of (2S,6S)-4-Benzyl-6-methylmorpholine-2-carboxylic acid may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired enantiomeric purity.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-4-Benzyl-6-methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include:
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(2S,6S)-4-Benzyl-6-methylmorpholine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,6S)-4-Benzyl-6-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- (2S,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid
- (2R,6S)-4-Benzyl-6-methylmorpholine-2-carboxylic acid
- (2R,6R)-4-Benzyl-6-methylmorpholine-2-carboxylic acid
Uniqueness
The (2S,6S) enantiomer is unique due to its specific spatial arrangement, which can result in different biological activities and reactivity compared to its other stereoisomers. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2S,6S)-4-benzyl-6-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-10-7-14(9-12(17-10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12-/m0/s1 |
InChI Key |
ZLRZZFSVXLJZFW-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@H](O1)C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide](/img/structure/B12336198.png)






